molecular formula C27H27NO4S B557629 Fmoc-S-benzyl-D-penicillamine CAS No. 139551-73-8

Fmoc-S-benzyl-D-penicillamine

Cat. No. B557629
M. Wt: 461.6 g/mol
InChI Key: YVXKVWYRXVISMT-DEOSSOPVSA-N
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Description

Fmoc-S-benzyl-D-penicillamine is a derivative of D-Penicillamine . It has a molecular formula of C27H27NO4S and a molecular weight of 461.58 . It is used in the field of proteomics research .


Synthesis Analysis

Fmoc-S-benzyl-D-penicillamine can be synthesized from the corresponding N-carboxyanhydrides (NCA) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Molecular Structure Analysis

The molecular structure of Fmoc-S-benzyl-D-penicillamine is represented by the SMILES string: CC©(C@HO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4 .


Chemical Reactions Analysis

The Fmoc group in Fmoc-S-benzyl-D-penicillamine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .

Scientific Research Applications

Fmoc-S-benzyl-D-penicillamine is a chemical compound with the molecular formula C27H27NO4S and a molecular weight of 461.58 . It’s often used in proteomics research , which is a branch of molecular biology that studies proteins and their functions.

One potential application of Fmoc-S-benzyl-D-penicillamine is in the study of metal complexes of peptides . In this context, the compound could be used to mutate penicillamine/cysteine residues in peptides, potentially altering the properties of the metal complexes they form .

Fmoc-S-benzyl-D-penicillamine is a compound used in proteomics research . While specific applications can vary, here are a few potential uses:

  • Peptide Synthesis : Fmoc-S-benzyl-D-penicillamine can be used in the synthesis of peptides . The Fmoc group protects the amino acid during peptide synthesis, and the S-benzyl group protects the thiol group of the penicillamine residue . The specific methods of application and outcomes would depend on the exact nature of the peptides being synthesized .

  • Metal Complexes of Peptides : As I mentioned earlier, Fmoc-S-benzyl-D-penicillamine could be used to mutate penicillamine/cysteine residues in peptides, potentially altering the properties of the metal complexes they form .

Future Directions

The use of Fmoc-S-benzyl-D-penicillamine and similar compounds in the synthesis of peptides is a major landmark in the history of the chemical synthesis of peptides . Future research may focus on the development of more green chemical peptide synthesis processes .

properties

IUPAC Name

(2S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4S/c1-27(2,33-17-18-10-4-3-5-11-18)24(25(29)30)28-26(31)32-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,28,31)(H,29,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXKVWYRXVISMT-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628645
Record name 3-(Benzylsulfanyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-S-benzyl-D-penicillamine

CAS RN

139551-73-8
Record name 3-(Benzylsulfanyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Winkler, N Sewald, M Gussmann… - … Science—Present and …, 2002 - Springer
… The use of Fmoc-S-benzylD-penicillamine allowed for the simultaneous reductive cleavage (Na, liquid ammonia) of all protective groups after cleavage of the linear precursor peptide …
Number of citations: 2 link.springer.com
Y SHIMONISHI - researchgate.net
… The use of Fmoc-S-benzylD-penicillamine allowed for the simultaneous reductive cleavage (Na, liquid ammonia) of all protective groups after cleavage of the linear precursor peptide …
Number of citations: 0 www.researchgate.net

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